6-Methoxy-1,5-naphthyridin-4-ol
Overview
Description
6-Methoxy-1,5-naphthyridin-4-ol is a chemical compound with the molecular formula C9H8N2O2 . It is a derivative of 1,5-naphthyridine, a class of heterocyclic compounds that have significant importance in the field of medicinal chemistry due to their wide range of biological activities .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, including 6-Methoxy-1,5-naphthyridin-4-ol, has been a subject of research for many years . The synthesis often involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction .Molecular Structure Analysis
The molecular structure of 6-Methoxy-1,5-naphthyridin-4-ol can be analyzed based on its InChI Code: 1S/C9H8N2O2 . This indicates that the compound has 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.Chemical Reactions Analysis
1,5-Naphthyridine derivatives, including 6-Methoxy-1,5-naphthyridin-4-ol, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Methoxy-1,5-naphthyridin-4-ol include a molecular weight of 176.17 . Other properties such as boiling point, density, and pKa are not explicitly mentioned in the available resources.Scientific Research Applications
Acetylcholinesterase Inhibitory Activity
6-Methoxy-1,5-naphthyridin-4-ol derivatives have been synthesized and evaluated for their acetylcholinesterase (AChE) inhibitory activity, a target for Alzheimer's disease treatment. Compounds with methoxy substituents at specific positions showed significant inhibitory activity, suggesting potential therapeutic applications in neurodegenerative diseases. Molecular modeling simulations have provided insights into the binding interactions of these compounds with the AChE enzyme, highlighting their potential as leads for developing AChE inhibitors (Almansour et al., 2015).
Anticancer Activity
Naphthyridine derivatives, including those related to 6-Methoxy-1,5-naphthyridin-4-ol, have shown promising anticancer activities. A novel compound demonstrated efficacy in inducing necroptosis at low concentrations and apoptosis at high concentrations in human melanoma cells, indicating its potential as a chemical substance for melanoma treatment. This dual mechanism of action underscores the versatility of naphthyridine derivatives in cancer therapy (Kong et al., 2018).
Synthetic Methodologies and Chemical Properties
Innovative synthetic methodologies for producing fluoronaphthyridines from precursors, including 6-Methoxy-1,5-naphthyridin-4-ol, have been developed. These methods highlight the compound's role in generating structurally diverse naphthyridines through one-pot reactions, demonstrating its utility in medicinal chemistry and drug discovery. The exploration of different synthetic routes provides valuable information on the scalability and efficiency of producing naphthyridine-based compounds (Abele et al., 2014).
Coordination Behavior and Dye Applications
6-Methoxy-1,5-naphthyridin-4-ol derivatives have been studied for their coordination behavior with metal centers, such as ruthenium(II), suggesting applications in developing metal complex-based dyes. These findings indicate the potential of such compounds in materials science, particularly in the synthesis of novel dyes and pigments with specific optical properties (Nakamura et al., 2019).
Future Directions
The future directions in the research of 1,5-naphthyridine derivatives, including 6-Methoxy-1,5-naphthyridin-4-ol, could involve the development of more ecofriendly, safe, and atom-economical approaches for their synthesis . Additionally, further exploration of their biological activities could lead to the discovery of new therapeutic applications.
properties
IUPAC Name |
6-methoxy-1H-1,5-naphthyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-8-3-2-6-9(11-8)7(12)4-5-10-6/h2-5H,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMACLPPRSQXHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)NC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464024 | |
Record name | 6-methoxy-1,5-naphthyridin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20464024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1,5-naphthyridin-4-ol | |
CAS RN |
23443-25-6 | |
Record name | 6-methoxy-1,5-naphthyridin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20464024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.